Methyl 4-amino-3-(piperidin-1-yl)benzoate
Overview
Description
“Methyl 4-amino-3-(piperidin-1-yl)benzoate” is a chemical compound with the CAS Number: 1272756-52-1. It has a molecular weight of 234.3 and its IUPAC name is methyl 4-amino-3-(1-piperidinyl)benzoate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H18N2O2/c1-17-13(16)10-5-6-11(14)12(9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 .
Physical and Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 119 - 120 degrees Celsius .
Scientific Research Applications
New Salt Formulation
N- {2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate is utilized in pharmaceutical compositions and therapeutics, indicating potential applications in drug development (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Treatment of Migraine
4-Hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl] piperidines, including the 4-[(N-benzyl-N-methyl)amino]methyl analog, are investigated as selective h5-HT1D agonists for migraine treatment (Bourrain et al., 1999).
Chiral Separation in Pharmaceuticals
Chiralcel OJ-R, a reversed-phase cellulose tris(4-methyl benzoate), is effective for the chiral recognition and separation of racemic piperidine-2,6-dione compounds, crucial in pharmaceutical analysis (Aboul‐Enein & Bakr, 1997).
Synthesis of Piperidines
N-Benzyl- or N-tosyl-N-(4-methyl-3-pentenyl)amino aldehyde benzylimines, derived from amino acid esters, can be cyclized to give 3-amino-2,4-dialkyl-substituted piperidines, useful in organic chemistry and drug synthesis (Laschat, Fröhlich, & Wibbeling, 1996).
Aurora Kinase Inhibitor for Cancer Treatment
(2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid has potential as an Aurora kinase inhibitor, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Metabolic Fate of Synthetic Cannabinoid Receptor Agonists
Investigation into the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including derivatives based on piperidine-1-sulfonyl benzoate structure, is critical for their identification in clinical toxicology (Richter et al., 2022).
GPIIb/IIIa Integrin Antagonists for Antithrombotic Treatment
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a potent fibrinogen receptor antagonist with a trisubstituted beta-amino acid residue, demonstrates potential in antithrombotic treatments (Hayashi et al., 1998).
Safety and Hazards
The safety information available indicates that “Methyl 4-amino-3-(piperidin-1-yl)benzoate” may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
methyl 4-amino-3-piperidin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-11(14)12(9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMBWTUCCQKRAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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